molecular formula C8H9N3OS B181946 Hydrazinecarbothioamide, 2-[(4-hydroxyphenyl)methylene]- CAS No. 5339-74-2

Hydrazinecarbothioamide, 2-[(4-hydroxyphenyl)methylene]-

Cat. No.: B181946
CAS No.: 5339-74-2
M. Wt: 195.24 g/mol
InChI Key: IKDRFCOUGSBGNI-UHFFFAOYSA-N
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Description

Significance of the Thiosemicarbazone Scaffold in Medicinal Chemistry Research

Thiosemicarbazones are a class of compounds characterized by the presence of a thiosemicarbazide (B42300) group (-NH-CS-NH-NH2). mdpi.com This structural feature is crucial for their diverse biological properties, which include antibacterial, antifungal, antiviral, and anticancer activities. mdpi.comjapsonline.comnih.gov The ability of thiosemicarbazones to chelate with metal ions through their nitrogen and sulfur atoms is a key aspect of their biological action. researchgate.netbenthamopenarchives.com This chelation can lead to the formation of metal complexes with enhanced biological activity compared to the free ligand. researchgate.netbenthamopenarchives.com The versatility of the thiosemicarbazone scaffold allows for structural modifications, such as the introduction of different substituents, which can modulate their therapeutic properties. thieme-connect.com

Overview of 4-Hydroxybenzaldehyde (B117250) Thiosemicarbazone as a Core Research Compound

4-Hydroxybenzaldehyde thiosemicarbazone is synthesized by the condensation reaction of 4-hydroxybenzaldehyde with thiosemicarbazide. researchgate.net The presence of a hydroxyl group (-OH) on the benzaldehyde (B42025) ring influences its electronic and biological properties. This compound has been the subject of numerous studies investigating its potential as an antimicrobial, anticonvulsant, antioxidant, and anticancer agent. Research has also explored the synthesis and biological evaluation of its metal complexes. researchgate.netmdpi.com

Scope and Research Objectives for Scholarly Inquiry

The primary research objectives concerning 4-hydroxybenzaldehyde thiosemicarbazone focus on several key areas. A major goal is the synthesis and characterization of the compound and its derivatives to establish their chemical properties. researchgate.netmdpi.com Another significant objective is the comprehensive evaluation of its biological activities, including antimicrobial, anticonvulsant, antioxidant, and in vitro anticancer effects. Furthermore, researchers are investigating the structure-activity relationships to understand how modifications to the molecule affect its biological functions. The synthesis and study of its metal complexes are also a critical area of research, aiming to develop compounds with enhanced therapeutic potential. benthamopenarchives.com

Detailed Research Findings

Synthesis and Characterization

The synthesis of 4-hydroxybenzaldehyde thiosemicarbazone is typically achieved through the condensation of 4-hydroxybenzaldehyde and thiosemicarbazide in a suitable solvent system, such as ethanol-water, under reflux conditions. researchgate.net The resulting product is a solid that can be purified by recrystallization. researchgate.net The structure of the compound is confirmed using various spectroscopic techniques, including:

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=S, and C=N. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the arrangement of protons and carbon atoms in the molecule. researchgate.netnih.gov

Mass Spectrometry (MS): To confirm the molecular weight of the compound. nih.gov

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.net

Metal complexes of 4-hydroxybenzaldehyde thiosemicarbazone have also been synthesized and characterized. researchgate.netmdpi.com These complexes are typically prepared by reacting the ligand with a metal salt in an appropriate solvent. japsonline.com The coordination of the metal ion to the ligand through the sulfur and azomethine nitrogen atoms is a key feature of these complexes. japsonline.com

Biological Activities of 4-Hydroxybenzaldehyde Thiosemicarbazone and its Derivatives

Studies have demonstrated that 4-hydroxybenzaldehyde thiosemicarbazone and its derivatives possess antimicrobial properties against a range of bacteria and fungi. researchgate.net The mechanism of action is thought to involve the chelation of essential metal ions required for microbial growth and the disruption of cellular processes. rasayanjournal.co.in The introduction of different substituents on the thiosemicarbazone scaffold can influence the antimicrobial spectrum and potency. researchgate.net

Table 1: Selected Antimicrobial Activity Data

Compound/Derivative Microorganism Activity Reference
4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone E. coli JM101 Inhibition zone of 30 mm researchgate.net

Research has indicated that certain thiosemicarbazone derivatives exhibit anticonvulsant properties. researchgate.netnih.gov Aryl thiosemicarbazones, in particular, have shown promise in preclinical models of epilepsy. researchgate.net For instance, 4′-chlorobenzaldehyde-4-phenyl-3-thiosemicarbazone and 4″-chlorobenzaldehyde-4(2′,3′-dichlorophenyl) -3-thiosemicarbazone have been identified as potent anticonvulsant candidates. researchgate.net The mechanism of action is still under investigation but may involve modulation of neurotransmitter systems. nih.gov

Several studies have evaluated the antioxidant potential of 4-hydroxybenzaldehyde thiosemicarbazone and related compounds. nih.govnih.gov These compounds have shown the ability to scavenge free radicals, such as the DPPH radical. nih.gov The antioxidant activity is often attributed to the presence of the phenolic hydroxyl group and the thiosemicarbazone moiety, which can donate hydrogen atoms to neutralize free radicals. researchgate.net

Table 2: In Vitro Antioxidant Activity

Compound/Derivative Assay Result Reference
4-Hydroxybenzaldehyde (2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazone DPPH radical scavenging Good activity nih.gov

The in vitro anticancer activity of 4-hydroxybenzaldehyde thiosemicarbazone and its derivatives has been investigated against various cancer cell lines. nih.gov These compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). nih.gov The proposed mechanisms of action include the inhibition of enzymes like ribonucleotide reductase and topoisomerase II, which are crucial for DNA synthesis and cell division. rasayanjournal.co.inijcrt.org Metal complexes of thiosemicarbazones have often demonstrated enhanced anticancer activity compared to the free ligands. nih.gov

Table 3: In Vitro Anticancer Activity of a Related Compound

Compound Cell Line IC50 Value Reference

Properties

IUPAC Name

[(4-hydroxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDRFCOUGSBGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033721
Record name 4-Hydroxybenzaldehyde thiosemicarbazone
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Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5339-74-2
Record name p-Hydroxybenzaldehyde thiosemicarbazone
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Record name 4-Hydroxybenzaldehyde thiosemicarbazone
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Record name 4-hydroxybenzaldehyde thiosemicarbazone
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Synthetic Methodologies and Derivative Chemistry of 4 Hydroxybenzaldehyde Thiosemicarbazone

Established Synthetic Pathways for the Parent Compound

The primary and most well-established method for synthesizing 4-hydroxybenzaldehyde (B117250) thiosemicarbazone is through the condensation reaction of its two main precursors: 4-hydroxybenzaldehyde and thiosemicarbazide (B42300).

The synthesis of 4-hydroxybenzaldehyde thiosemicarbazone is readily achieved by the condensation reaction between 4-hydroxybenzaldehyde and thiosemicarbazide. researchgate.netnih.govresearchgate.net This reaction involves the nucleophilic attack of the primary amine group of thiosemicarbazide on the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde, followed by the elimination of a water molecule to form a Schiff base, specifically a thiosemicarbazone. nih.govnih.gov The resulting compound, 4-hydroxybenzaldehyde thiosemicarbazone, incorporates the characteristic azomethine (-CH=N-) linkage. nih.gov

This synthetic approach is a common and efficient method for preparing thiosemicarbazones from various aldehydes and ketones. nih.govnano-ntp.com The reaction is typically carried out by mixing equimolar amounts of the aldehyde and thiosemicarbazide in a suitable solvent. nih.govnih.gov

The efficiency and yield of the condensation reaction can be influenced by several factors, including the choice of solvent, temperature, and the use of catalysts.

Solvent Systems: A variety of solvents have been successfully employed for the synthesis of 4-hydroxybenzaldehyde thiosemicarbazone and its analogs. Ethanol (B145695) is a frequently used solvent, often in absolute or aqueous mixtures. researchgate.netnih.gov For instance, a mixture of ethanol and water (in a 3:1 or 5:1 volume ratio) has been utilized. researchgate.net Methanol and 1-butanol have also been reported as effective reaction media. nih.govnih.gov The choice of solvent often depends on the solubility of the reactants and the desired reaction temperature.

Reaction Conditions: The reaction is often carried out under reflux to increase the reaction rate. nih.govnih.govnih.gov Heating the reaction mixture for several hours is a common practice to ensure the completion of the reaction. researchgate.netnih.gov However, the reaction can also proceed at room temperature, sometimes with stirring overnight. nih.govnih.gov

Catalysis: The addition of a catalytic amount of acid, such as glacial acetic acid or concentrated hydrochloric acid, can facilitate the reaction by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. nih.govjuniv.edu Alternatively, a base like potassium carbonate has also been used to promote the reaction. nih.gov

Purification: After the reaction is complete, the product often precipitates from the solution upon cooling. nih.govnih.gov The solid product can then be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain the final compound in high purity. nih.govijper.org

Table 1: Reaction Conditions for the Synthesis of 4-Hydroxybenzaldehyde Thiosemicarbazone
ReactantsSolventCatalystTemperatureReaction TimeReference
4-Hydroxybenzaldehyde, ThiosemicarbazideEthanol-water (3:1 or 5:1)-70°C5 hours researchgate.net
Substituted Benzaldehydes, ThiosemicarbazideMethanol-Room Temperature24 hours nih.gov
Benzaldehyde (B42025) Derivatives, ThiosemicarbazideEthanolPotassium CarbonateRoom Temperature (overnight), then reflux1 hour nih.gov
Ester Linkage Aldehyde, Thiosemicarbazide1-ButanolGlacial Acetic AcidReflux2-3 hours nih.gov
4-Methylbenzaldehyde, ThiosemicarbazideAbsolute Methanol-Reflux~3 hours nih.gov
4-Cyanobenzaldehyde, ThiosemicarbazideAbsolute Ethanol-Reflux6 hours nih.gov

Exploration of Derivative Synthesis

The versatile structure of 4-hydroxybenzaldehyde thiosemicarbazone allows for a wide range of chemical modifications, leading to the synthesis of numerous derivatives with tailored properties. These modifications can be broadly categorized into changes on the thiosemicarbazone moiety and functionalization of the benzaldehyde ring.

The thiosemicarbazone moiety offers several sites for structural modification, primarily at the N4 position (the terminal nitrogen atom). Substitution at this position can significantly influence the compound's chemical and biological properties.

Various alkyl and aryl groups can be introduced at the N4 position by starting the synthesis with a correspondingly substituted thiosemicarbazide. For example, 4-phenyl-3-thiosemicarbazide and its derivatives with chloro-substituents on the phenyl ring have been used to synthesize a series of N4-aryl substituted thiosemicarbazones. mdpi.com These modifications can alter the lipophilicity, electronic properties, and steric hindrance of the molecule.

Furthermore, more complex functionalities can be incorporated. For instance, amino acids have been introduced at the N4 position to create bioconjugates. mdpi.com This is typically achieved by synthesizing a thiosemicarbazide that already contains the desired functional group, which is then condensed with the aldehyde. mdpi.com The modification of the thiosemicarbazide moiety at the exocyclic N atoms with various organic linkers has also been explored, opening avenues for bioconjugation protocols. semanticscholar.org

The benzaldehyde ring of 4-hydroxybenzaldehyde thiosemicarbazone is another key site for structural diversification. The hydroxyl group at the para-position is a primary target for modification. For example, alkyloxybenzaldehydes can be prepared by treating hydroxybenzaldehydes with n-alkyl bromides in the presence of a base like anhydrous potassium carbonate. juniv.edu These modified aldehydes can then be reacted with thiosemicarbazide to yield thiosemicarbazones with long alkyl chains attached to the benzaldehyde ring. juniv.edu

In addition to modifying the existing hydroxyl group, other substituents can be introduced onto the aromatic ring. A wide variety of substituted benzaldehydes have been used in condensation reactions with thiosemicarbazide to produce a library of thiosemicarbazone derivatives. nih.govnih.gov These substituents can range from simple alkyl groups to halogens (fluoro, chloro, bromo) and cyano groups, each imparting unique electronic and steric effects on the final molecule. nih.govnih.gov For example, derivatives have been synthesized from 4-methylbenzaldehyde, 4-fluorobenzaldehyde, 4-chlorobenzaldehyde, 4-bromobenzaldehyde, and 4-cyanobenzaldehyde. nih.govnih.govnih.gov

Table 2: Examples of Substituted Benzaldehydes Used in Thiosemicarbazone Synthesis
Benzaldehyde DerivativeReference
4-Methylbenzaldehyde nih.gov
4-Fluorobenzaldehyde nih.gov
4-Chlorobenzaldehyde nih.gov
4-Bromobenzaldehyde nih.gov
4-Nitrobenzaldehyde (B150856) nih.gov
4-Cyanobenzaldehyde nih.gov
3,4-Bis(alkyloxy)benzaldehydes juniv.edu

To further expand the chemical space and potential applications of thiosemicarbazones, researchers have developed strategies to synthesize hybrid compounds that combine the thiosemicarbazone scaffold with other chemical moieties. This approach aims to create multifunctional molecules that may exhibit synergistic or novel properties.

One such strategy involves the synthesis of carbazole-thiosemicarbazone hybrids. nih.gov These compounds are designed to merge the structural features of both carbazole and thiosemicarbazone, two classes of compounds known for their biological activities. The synthesis typically involves the condensation of a carbazole-containing aldehyde with a substituted thiosemicarbazide. nih.gov

Another approach involves the multi-step synthesis of derivatives where the aldehyde component is modified with an additional ester linkage containing a long alkyloxy chain before the condensation reaction with thiosemicarbazide. nih.gov This method allows for the creation of more complex and lipophilic thiosemicarbazone derivatives. These strategies highlight the modularity of thiosemicarbazone synthesis, enabling the rational design and creation of novel hybrid molecules with potentially enhanced or unique functionalities.

Advanced Spectroscopic and Crystallographic Characterization in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the key functional groups within the 4-hydroxybenzaldehyde (B117250) thiosemicarbazone molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis of Key Functional Groups

The FT-IR spectrum of 4-hydroxybenzaldehyde thiosemicarbazone reveals characteristic absorption bands that confirm its structure. The absence of a band in the range of 2853–2924 cm⁻¹ indicates the thione form of the molecule. japsonline.com A strong band appearing around 1603-1609 cm⁻¹ confirms the presence of the azomethine (C=N) group, a result of the condensation reaction between the carbonyl group of 4-hydroxybenzaldehyde and the amino group of thiosemicarbazide (B42300). japsonline.comorientjchem.org

Other significant vibrations include the N-H stretching, which appears as a broad peak, and the C=S stretching vibration. The thiocarbonyl (C=S) stretching vibration is often observed in a broad range, typically between 800-1500 cm⁻¹, and its exact position can be influenced by substitution and its environment. orientjchem.orgresearchgate.net For instance, in some thiosemicarbazones, a band in the region of 805 to 830 cm⁻¹ is attributed to the C=S stretching vibration. researchgate.net The formation of metal complexes with thiosemicarbazones often results in the removal of bands in the 1075-1110 cm⁻¹ and 805-830 cm⁻¹ regions of the uncomplexed ligand's spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and structure of 4-hydroxybenzaldehyde thiosemicarbazone. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in its characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Isomerism

The ¹H NMR spectrum of 4-hydroxybenzaldehyde thiosemicarbazone displays distinct signals corresponding to the different protons in the molecule. The aromatic protons of the 4-hydroxyphenyl group typically appear as a set of doublets in the downfield region of the spectrum, a characteristic of para-substituted benzene (B151609) rings. rsc.orgresearchgate.net

A highly deshielded singlet peak is often observed for the hydrazinic proton (N-H), which is part of a characteristic six-membered ring formed through intramolecular hydrogen bonding. researchgate.net This downfield shift is a result of its involvement in a strong hydrogen bond. researchgate.net The azomethine proton (-CH=N) also gives rise to a singlet in the deshielded region, typically between 10.261 and 10.286 ppm. nih.gov The protons of the amino group (-NH₂) may appear as a broad singlet. researchgate.net The phenolic hydroxyl proton (-OH) signal can be observed in the spectrum, and its chemical shift may vary depending on the solvent and concentration. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of 4-hydroxybenzaldehyde thiosemicarbazone. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the C=S group is typically found in the downfield region of the spectrum. The carbons of the aromatic ring will appear in the aromatic region, with their chemical shifts influenced by the hydroxyl and the thiosemicarbazone substituents. The azomethine carbon (C=N) also gives a characteristic signal. For example, in some derivatives, the peak corresponding to CH₂–NH appears in the upfield region between 68.042 and 99.997 ppm. nih.gov

Table 1: Interactive ¹³C NMR Data for 4-Hydroxybenzaldehyde

Carbon Atom Predicted Chemical Shift (ppm) in D₂O Experimental Chemical Shift (ppm) in CDCl₃
C1132.8130.1
C2132.8130.1
C3116.8116.2
C4161.4160.0
C5116.8116.2
C6132.8130.1
C7 (CHO)181.5191.2

Note: Data is for the parent aldehyde, 4-hydroxybenzaldehyde, and serves as a reference for the aromatic carbon signals. hmdb.cahmdb.ca

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of 4-hydroxybenzaldehyde thiosemicarbazone. japsonline.comnih.govnist.gov The mass spectrum will exhibit a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (195.24 g/mol ). nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for thiosemicarbazones involve cleavage of the bonds adjacent to the C=N and C=S groups. libretexts.org For instance, peaks corresponding to the loss of the thioamide group or fragments of the aromatic ring can be observed. In the case of a trimethylsilyl (B98337) (TMS) derivative of 4-hydroxybenzaldehyde, the molecular weight is 194.3025 g/mol . nist.gov Analysis of the mass spectrum of 4-hydroxybenzaldehyde itself shows prominent peaks that can be attributed to the loss of functional groups like OH and COOH. libretexts.org A mass spectrum of 4-hydroxybenzaldehyde using LC-ESI-ITFT showed a base peak at m/z 121.0289. massbank.eu

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. researchgate.net This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For 4-hydroxybenzaldehyde thiosemicarbazone, X-ray diffraction analysis has shown that the compound can crystallize in the triclinic space group P-1. researchgate.net The crystal structure reveals that the molecules can form one-dimensional chains through intermolecular O-H···S hydrogen bonds. researchgate.net The C=N and C=S bond lengths are also precisely determined from this analysis. researchgate.net The ability to form these ordered structures is a key feature of thiosemicarbazones and influences their physical and biological properties. researchgate.netnih.gov

Table 2: Crystallographic Data for 4-Hydroxybenzaldehyde Thiosemicarbazone

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.0285(8)
b (Å)10.754(2)
c (Å)21.229(4)
α (°)92.50(3)
β (°)90.11(3)
γ (°)99.36(3)
Volume (ų)906.5(3)
Z4

Source: researchgate.net

Elucidation of Molecular Conformation and Tautomeric Forms

The molecular structure of 4-Hydroxybenzaldehyde thiosemicarbazone and its derivatives is defined by the arrangement of its constituent atoms and the potential for existing in different isomeric forms. X-ray crystallography studies on related thiosemicarbazone compounds have shown that the molecule typically adopts a trans configuration with respect to the azomethine (C=N) group. nih.gov This conformation is a recurring feature in the solid state of similar Schiff base compounds. nih.gov

Table 1: Crystallographic Data for a Related Thiosemicarbazone Derivative (2-Hydroxy-4-methoxybenzaldehyde thiosemicarbazone)
ParameterValue
Molecular FormulaC₉H₁₁N₃O₂S
Molecular Weight (g/mol)225.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.929 (1)
b (Å)10.519 (2)
c (Å)20.357 (3)
β (°)92.838 (2)
Volume (ų)1054.2 (3)
Z4

Data sourced from a study on a structurally related thiosemicarbazone compound. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of thiosemicarbazones, including derivatives of 4-Hydroxybenzaldehyde, is significantly influenced by a network of intermolecular and intramolecular hydrogen bonds. nih.gov These interactions are crucial in stabilizing the crystal lattice. In the crystal structure of the related 2-hydroxy-4-methoxybenzaldehyde (B30951) thiosemicarbazone, molecules are linked through intermolecular N—H⋯O and N—H⋯S hydrogen bonds, which collectively form a three-dimensional network. nih.gov

Furthermore, an intramolecular O—H⋯N hydrogen bond is frequently observed, which results in the formation of a stable six-membered ring (S(6) graph-set motif). nih.gov This intramolecular interaction contributes to the planarity of the molecule. The packing of molecules can adopt specific arrangements, such as a herringbone pattern, as seen in derivatives like 4-hydroxy-3-methoxybenzaldehyde 4-ethylthiosemicarbazone. researchgate.net The presence of a hydroxyl group enhances the capacity for hydrogen bonding, which can influence properties like solubility.

Table 2: Hydrogen Bond Interactions in a Related Thiosemicarbazone Derivative (2-Hydroxy-4-methoxybenzaldehyde thiosemicarbazone)
BondTypeD-H···A (Å)∠DHA (°)
O1—H1···N1Intramolecular2.700 (2)145
N3—H3A···O1Intermolecular3.076 (3)162 (2)
N2—H2···S1Intermolecular3.366 (3)168 (2)

Data sourced from a study on a structurally related thiosemicarbazone compound. nih.gov

Thermal Analysis in Ligand and Complex Characterization

Thermal analysis techniques are employed to study the stability of 4-Hydroxybenzaldehyde thiosemicarbazone and its metal complexes at elevated temperatures and to understand their decomposition patterns.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) provides valuable information on the thermal stability and decomposition of materials. For thiosemicarbazone of benzaldehyde (B42025), a compound closely related to the title compound, TGA shows thermal stability up to a certain temperature, followed by decomposition. ijstr.org The thermogram for thiosemicarbazone of benzaldehyde indicates an endothermic peak corresponding to its melting point at 153.50°C, signifying the transition from solid to liquid phase. ijstr.orgijcrcps.com Further heating leads to subsequent decomposition stages. ijcrcps.com In TGA studies of thiosemicarbazone of benzaldehyde, a major weight loss is observed just above 200°C and 300°C. ijstr.org The sharpness of the endothermic peaks in the differential scanning calorimetry (DSC) curve is indicative of the good crystallinity and purity of the sample. ijstr.orgijcrcps.com Metal complexes of thiosemicarbazones generally exhibit high melting points, indicating successful coordination of the ligand to the metal ion. nih.gov

Table 3: Thermal Analysis Data for Related Thiosemicarbazone Compounds
CompoundTechniqueKey ObservationTemperature (°C)
Thiosemicarbazone of BenzaldehydeDSCMelting Point (Endothermic Peak)153.50
Thiosemicarbazone of BenzaldehydeTGAStart of Decomposition~180
Thiosemicarbazone of BenzaldehydeTGAMajor Weight Loss Stages>200 and >300
Thiosemicarbazone of 4-ChlorobenzaldehydeTGA/DSCDecomposition Temperature210

Data compiled from studies on structurally related thiosemicarbazone compounds. ijstr.orgijcrcps.comjetir.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic structure of 4-Hydroxybenzaldehyde thiosemicarbazone, as the molecule contains chromophores that absorb light in the ultraviolet and visible regions. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org

The spectrum of 4-Hydroxybenzaldehyde thiosemicarbazone is characterized by electronic transitions within its conjugated system. The two primary types of transitions observed are π → π* and n → π. youtube.com The π → π transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the C=N and C=S double bonds. libretexts.orgutoronto.ca The n → π* transitions are of lower intensity and involve the promotion of an electron from a non-bonding orbital (on the nitrogen and sulfur atoms) to a π* antibonding orbital. youtube.com For the parent aldehyde, 4-hydroxybenzaldehyde, the lowest-energy π → π* transition results in a maximum absorption (λmax) at approximately 285 nm. researchgate.net Upon forming the thiosemicarbazone, these absorption bands shift. For example, a related ligand, 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone, shows a maximum absorbance at 350 nm, which shifts to 380 nm upon complexation with Cadmium(II). mdpi.com Extending conjugation generally results in a shift to longer wavelengths (bathochromic shift) and an increase in absorbance intensity (hyperchromic shift). utoronto.ca

Table 4: UV-Vis Absorption Data for 4-Hydroxybenzaldehyde and a Related Thiosemicarbazone
Compoundλmax (nm)Transition Type
4-Hydroxybenzaldehyde285π → π
4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone350π → π and n → π*
Cd(II) complex of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone380Charge Transfer/Ligand-based

Data sourced from multiple studies. researchgate.netmdpi.com

Coordination Chemistry Research of 4 Hydroxybenzaldehyde Thiosemicarbazone Complexes

Ligational Behavior and Coordination Modes

The coordination chemistry of 4-Hydroxybenzaldehyde (B117250) thiosemicarbazone is fundamentally shaped by the presence of multiple donor atoms—sulfur, nitrogen, and oxygen—which allows for varied bonding interactions with metal centers.

N,S-Bidentate and O,N,S-Tridentate Coordination Patterns

4-Hydroxybenzaldehyde thiosemicarbazone predominantly functions as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thione group and the nitrogen atom of the azomethine group. researchgate.netrsc.orgjapsonline.comresearchgate.netnih.gov This N,S-bidentate chelation results in the formation of a stable five-membered ring, a common feature in the coordination chemistry of thiosemicarbazones. researchgate.netmdpi.com Spectroscopic data, including FT-IR and NMR, typically confirm this coordination mode. For instance, a shift in the ν(C=N) and ν(C=S) stretching frequencies in the infrared spectrum of a metal complex compared to the free ligand is indicative of the involvement of the azomethine nitrogen and thione sulfur in coordination.

Under certain conditions, and depending on the metal ion and reaction environment, 4-Hydroxybenzaldehyde thiosemicarbazone can also exhibit tridentate behavior. In this O,N,S-tridentate coordination pattern, the phenolic oxygen atom at the para position of the benzaldehyde (B42025) ring participates in bonding, in addition to the azomethine nitrogen and the thione sulfur. researchgate.net This mode of coordination often involves the deprotonation of the phenolic hydroxyl group. The ability to switch between bidentate and tridentate coordination highlights the ligational flexibility of 4-Hydroxybenzaldehyde thiosemicarbazone.

Exploration of E and Z Isomers in Metal Coordination

Isomerism is a key aspect of the structural chemistry of thiosemicarbazones. The presence of the carbon-nitrogen double bond (C=N) in the azomethine group allows for the existence of E (trans) and Z (cis) geometric isomers. researchgate.netnih.gov In the solid state, the free 4-Hydroxybenzaldehyde thiosemicarbazone ligand has been shown to exist in the E configuration, where the sulfur atom and the hydrazine (B178648) nitrogen atom are on opposite sides of the C-N bond. ijcce.ac.irijcce.ac.ir

Upon coordination to a metal center, the isomeric configuration of the ligand can be retained or can change. Research on ruthenium(II) complexes with analogous thiosemicarbazone ligands has demonstrated the presence of both E and Z isomers in solution, which can be identified and characterized using NMR spectroscopy. mdpi.comnih.gov The interconversion between these isomers can be influenced by factors such as the solvent and the nature of the other ligands in the coordination sphere. The study of these isomers is crucial for understanding the reactivity and potential applications of the metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The versatile coordination behavior of 4-Hydroxybenzaldehyde thiosemicarbazone has led to the synthesis of a variety of transition metal complexes, each with unique structural and electronic properties.

Silver(I) Complexes: Synthesis and Structural Characterization

The reaction of 4-Hydroxybenzaldehyde thiosemicarbazone with a silver(I) salt, such as silver nitrate (B79036), in the presence of triphenylphosphine (B44618) (PPh₃) yields a mononuclear silver(I) complex with the formula [Ag(PPh₃)₃(4Hbatsc)]NO₃. ijcce.ac.irijcce.ac.ir In this complex, the 4-Hydroxybenzaldehyde thiosemicarbazone ligand coordinates to the silver(I) ion in a monodentate fashion through the sulfur atom. ijcce.ac.irijcce.ac.ir The silver(I) center is further coordinated to three triphenylphosphine ligands, resulting in a distorted tetrahedral geometry. ijcce.ac.irijcce.ac.ir The synthesis is typically carried out in a mixed solvent system at room temperature. ijcce.ac.ir

Additionally, silver nanoparticles have been post-functionalized with 4-Hydroxybenzaldehyde thiosemicarbazone, indicating the affinity of the ligand for silver surfaces. tandfonline.com

Table 1: Selected Crystallographic Data for [Ag(PPh₃)₃(4Hbatsc)]NO₃

Parameter Value
Crystal System Triclinic
Space Group P-1
Coordination Geometry Distorted tetrahedral

Data sourced from studies on the synthesis and characterization of the silver(I) complex. ijcce.ac.irijcce.ac.ir

Rhenium(I) Complexes: Synthetic Routes and Dimeric Structures

The synthesis of rhenium(I) complexes with thiosemicarbazone ligands often involves the reaction of the ligand with a rhenium precursor such as fac-[Re(CO)₃(CH₃CN)₂Cl] or [Re(CO)₅Cl]. Studies on analogous thiosemicarbazone ligands show that these reactions can lead to the formation of dimeric rhenium(I) complexes. researchgate.netpsu.edursc.orgresearchgate.net

These dimeric structures are typically characterized by two rhenium centers bridged by the sulfur atoms of two thiosemicarbazonate ligands, forming a Re₂S₂ core. researchgate.netresearchgate.net In these dimers, the thiosemicarbazone ligand acts as a bidentate N,S-donor, chelating to one rhenium atom while the sulfur atom bridges to the second rhenium atom. researchgate.netresearchgate.net The rhenium centers are often in a distorted octahedral environment, with three carbonyl groups in a facial arrangement. researchgate.netpsu.edu The formation of these dimeric species is influenced by the reaction conditions and the specific substituents on the thiosemicarbazone ligand. researchgate.net

Ruthenium(II) Complexes: Synthesis, Isomerism, and Chelate Ring Formation

Ruthenium(II) complexes of 4-Hydroxybenzaldehyde thiosemicarbazone and related ligands are typically synthesized by reacting the thiosemicarbazone with a suitable ruthenium(II) precursor, such as [Ru(dmso)₄Cl₂] or an arene-ruthenium(II) dimer. rsc.orgresearchgate.net In many of these complexes, the thiosemicarbazone ligand coordinates as a bidentate N,S-chelating agent, forming a stable five-membered chelate ring with the ruthenium center. rsc.orgmdpi.comnih.gov The ruthenium(II) ion in these complexes generally adopts a pseudo-octahedral geometry.

As mentioned previously, isomerism is a significant feature of these ruthenium(II) complexes. The presence of both E and Z isomers of the coordinated thiosemicarbazone ligand has been confirmed through detailed NMR studies. mdpi.comnih.gov In some instances, dimeric ruthenium(II) complexes can form, where two ruthenium centers are bridged by the sulfur atoms of the thiosemicarbazone ligands. researchgate.net In such structures, one thiosemicarbazone ligand may coordinate to a ruthenium center in a tridentate O,N,S manner, while another coordinates in a bidentate N,S fashion. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation/Formula
4-Hydroxybenzaldehyde thiosemicarbazone 4Hbatsc
Silver(I) nitrate AgNO₃
Triphenylphosphine PPh₃
[Tris(triphenylphosphine)(4-hydroxybenzaldehyde thiosemicarbazone)silver(I)] nitrate [Ag(PPh₃)₃(4Hbatsc)]NO₃
fac-Tris(acetonitrile)trichlororhenium(I) fac-[Re(CO)₃(CH₃CN)₂Cl]
Pentacarbonylchlororhenium(I) [Re(CO)₅Cl]

Nickel(II) and Copper(II) Complexes: Preparation and Coordination Environments

The synthesis of Nickel(II) and Copper(II) complexes with 4-hydroxybenzaldehyde thiosemicarbazone typically involves the reaction of the respective metal salts with the ligand in a suitable solvent, often ethanol (B145695) or a mixture of ethanol and water. The reaction is usually carried out under reflux for several hours, leading to the precipitation of the metal complex, which can then be filtered, washed, and dried. nih.govnih.gov

Nickel(II) Complexes: Nickel(II) complexes of 4-hydroxybenzaldehyde thiosemicarbazone often exhibit a square planar geometry. rsc.orgresearchgate.net In these complexes, the thiosemicarbazone ligand typically acts as a tridentate O, N, S donor, coordinating to the nickel ion through the phenolic oxygen, the azomethine nitrogen, and the thione sulfur atoms. rsc.orgresearchgate.netnih.gov The fourth coordination site can be occupied by another ligand, such as triphenylphosphine, resulting in mixed-ligand complexes. rsc.org The formation of both 1:1 and 2:1 metal-to-ligand stoichiometric complexes has been reported, leading to either four-coordinate or six-coordinate nickel(II) centers, respectively. soton.ac.uk For instance, a 2:1 complex can result in a six-coordinate geometry where each neutral ligand coordinates in a tridentate manner. soton.ac.uk Diamagnetic properties have been observed in some Ni(II) complexes, which is consistent with a square planar geometry. researchgate.net

Copper(II) Complexes: Copper(II) complexes with 4-hydroxybenzaldehyde thiosemicarbazone have been synthesized and characterized, revealing various coordination environments. In one instance, a Cu(II) complex was found to have a distorted square pyramid geometry. researchgate.net In this structure, the copper atom is five-coordinated by two phenolic oxygen atoms and three nitrogen atoms from the ligand. researchgate.net The thiosemicarbazone ligand can also coordinate to Cu(II) as a tridentate ONS donor. nih.gov The reaction of 4-hydroxybenzaldehyde thiosemicarbazone with copper(II) salts like CuSO₄·5H₂O, Cu(NO₃)₂·3H₂O, or CuCl₂·2H₂O yields complexes with varying compositions. nih.govnih.gov The ligand can exist in its thione form or deprotonate to the thiol form upon complexation. researchgate.net

The following table summarizes the preparation and coordination details of Ni(II) and Cu(II) complexes:

Metal IonTypical Preparation MethodCommon Coordination GeometryLigand Donor AtomsExample Complex Type
Nickel(II)Reaction of Ni(II) salt with the ligand in ethanol. nih.govSquare Planar rsc.orgresearchgate.netO, N, S rsc.orgresearchgate.netnih.gov[Ni(L)(PPh₃)]
Copper(II)Reaction of Cu(II) salt with the ligand in ethanol/water. nih.govnih.govDistorted Square Pyramid researchgate.netO, N, S nih.govresearchgate.net[Cu(L)]

Other Metal Ion Complexation Studies (e.g., Bismuth(III), Uranyl(VI), Palladium(II))

Bismuth(III) Complexes: Bismuth(III) complexes of thiosemicarbazones, including those derived from aromatic aldehydes, have been synthesized and structurally characterized. researchgate.netnih.gov The preparation often involves the reaction of a bismuth(III) salt, such as bismuth(III) chloride, with the thiosemicarbazone ligand in an organic solvent at room temperature. google.com The resulting complexes can exhibit different stoichiometries and coordination modes. nih.govnih.gov In some cases, the thiosemicarbazone ligand coordinates to the bismuth center in a monodentate fashion through the sulfur atom. nih.govrsc.org For example, a distorted octahedral geometry with a meridional conformation has been observed, where three sulfur atoms from three separate ligands and three chloride ions coordinate to the bismuth ion. nih.gov Both mononuclear and dinuclear bismuth(III) complexes have been reported. rsc.org

Uranyl(VI) Complexes: The complexation of uranyl(VI) with thiosemicarbazone derivatives has been studied, revealing seven-coordinate geometries for the uranium center. researchgate.net Stable uranyl complexes have been obtained with substituted salicylaldehyde (B1680747) thiosemicarbazones. researchgate.net In these complexes, the geometry around the U(VI) center is often a distorted pentagonal bipyramidal. researchgate.net The synthesis can be achieved by reacting uranyl nitrate with the thiosemicarbazone ligand in a solvent like methanol. researchgate.net Spectrophotometric studies have been used to determine the stability constants of uranyl complexes with various thiosemicarbazide (B42300) derivatives in solution. osti.gov

Palladium(II) Complexes: Palladium(II) forms stable complexes with thiosemicarbazone ligands. These complexes are typically prepared by reacting a palladium(II) salt, such as K₂PdCl₄ or Na₂[PdCl₄], with the ligand in a suitable solvent like ethanol. nih.govnih.govrsc.org The resulting palladium(II) complexes often exhibit a square planar geometry. nih.govresearchgate.net The thiosemicarbazone ligand usually acts as a bidentate N,S donor, coordinating to the palladium(II) ion through the azomethine nitrogen and the thione sulfur atoms. nih.govrsc.org In some cases, the ligand can act as a tridentate donor. researchgate.net The formation of bis-chelate complexes of the type [Pd(L)₂] has been reported, where two deprotonated ligands coordinate to the palladium center. nih.gov Mixed-ligand palladium(II) complexes have also been synthesized, incorporating other ligands like 1-nitroso-2-naphthol (B91326) or quinolin-8-ol. rsc.org

A summary of the complexation with these other metal ions is provided in the table below:

Metal IonTypical Preparation MethodCommon Coordination GeometryLigand Donor AtomsExample Complex Type
Bismuth(III)Reaction of Bi(III) salt with the ligand in an organic solvent. google.comDistorted Octahedral nih.govS (monodentate) nih.govrsc.org[BiCl₃(L)₃]
Uranyl(VI)Reaction of uranyl nitrate with the ligand in methanol. researchgate.netDistorted Pentagonal Bipyramidal researchgate.net-[UO₂(L)·2H₂O]
Palladium(II)Reaction of Pd(II) salt with the ligand in ethanol. nih.govnih.govSquare Planar nih.govresearchgate.netN, S (bidentate) nih.govrsc.org[Pd(L)₂]

Electrochemical Properties of Coordination Compounds

Cyclic voltammetry is a key technique used to investigate the redox behavior of 4-hydroxybenzaldehyde thiosemicarbazone and its metal complexes. rsc.org These studies reveal that the redox processes of these compounds are significantly influenced by the central metal ion and the nature of any substituents on the thiosemicarbazone ligand. rsc.org The coordination of the ligand to a metal ion can alter the electron density at the redox-active centers, thereby shifting the oxidation and reduction potentials.

For instance, studies on mixed-ligand nickel(II) complexes of a related thiosemicarbazone have shown that the complexes exhibit distinct redox waves corresponding to the Ni(II)/Ni(III) oxidation and subsequent reduction processes. rsc.org The nature of the substituents on the thiosemicarbazone backbone has been shown to be an important factor in controlling these redox properties. rsc.org The oxidation potentials of uranium(IV) thiosemicarbazone complexes have been measured in THF and found to be between +0.43 and +0.53 V versus the ferrocene/ferrocenium couple, with reduction potentials observed between -2.53 and -2.67 V. d-nb.info

Structural Correlations in Coordination Chemistry and Metal-Ligand Interactions

The coordination chemistry of 4-hydroxybenzaldehyde thiosemicarbazone is rich and varied, with the ligand demonstrating the ability to coordinate to metal ions in several ways. Thiosemicarbazones generally act as chelating ligands, and their coordination tendencies are a key aspect of their chemistry. nih.govresearchgate.net They typically bind to metal ions as bidentate N,S-donor ligands, forming stable five-membered chelate rings. nih.govicm.edu.pl However, the presence of the hydroxyl group in the 4-position of the benzaldehyde ring introduces the possibility of O,N,S-tridentate coordination. nih.gov

The ligand can exist in thione-thiol tautomeric forms, and upon complexation, it often deprotonates and coordinates as a monoanionic ligand. researchgate.netnih.gov The specific coordination mode and the resulting geometry of the complex are influenced by several factors, including the nature of the metal ion, its oxidation state, the reaction conditions, and the presence of other coordinating ligands. researchgate.net For example, with metals like Pd(II) and Pt(II) that have a preference for square planar geometry, the thiosemicarbazone often coordinates in a bidentate or tridentate fashion to satisfy this preference. researchgate.netresearchgate.net In contrast, with a larger ion like U(VI), a higher coordination number leading to a pentagonal bipyramidal geometry is observed. researchgate.net

The metal-ligand interactions in these complexes are primarily covalent in nature, as evidenced by the formation of stable complexes with high melting points and their non-electrolytic nature in solution. nih.govnih.gov The coordination of the sulfur and nitrogen atoms to the metal center is a recurring structural motif. nih.govicm.edu.pl The flexibility of the thiosemicarbazone backbone allows it to adapt to the preferred coordination geometry of different metal ions, leading to a wide range of structurally diverse complexes. researchgate.net

Investigation of Biological Activity Mechanisms and Structure Activity Relationships Sar

Anticancer and Antiproliferative Research

Thiosemicarbazones have demonstrated notable anticancer properties, with their mechanism of action often involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle nih.govmdpi.com. The specific substitution on the benzaldehyde (B42025) ring significantly influences the cytotoxic potential of these compounds.

Cellular Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest

The anticancer action of thiosemicarbazones is frequently linked to their ability to induce apoptosis and disrupt the normal progression of the cell cycle nih.gov. Research on various thiosemicarbazone derivatives has shown they can trigger both intrinsic and extrinsic apoptotic pathways, often involving the activation of caspases, which are key enzymes in the execution phase of apoptosis frontiersin.org. For instance, studies on related compounds have demonstrated the ability to cause cell cycle arrest, preventing cancer cells from proliferating frontiersin.orgumsu.ac.ir. In some cancer cell lines, treatment with thiosemicarbazone derivatives has led to an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase or Sub G1, which is indicative of apoptosis frontiersin.orgumsu.ac.ir. This disruption of the cell division process is a crucial mechanism for inhibiting tumor growth nih.govmdpi.com. While these general mechanisms are well-established for the thiosemicarbazone class, the precise molecular events initiated by 4-Hydroxybenzaldehyde (B117250) thiosemicarbazone itself are a subject of ongoing investigation.

Inhibition of Key Signaling Pathways (e.g., NF-κB Transactivation)

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is critically involved in regulating inflammatory responses, cell survival, and proliferation. In many types of cancer, the NF-κB signaling pathway is constitutively active, which helps cancer cells to survive and resist treatment. Compounds that can inhibit this pathway are therefore valuable as potential anticancer agents researchgate.netnih.gov. Research into a nickel(II) complex of a polyhydroxybenzaldehyde N4-thiosemicarbazone, a compound structurally related to 4-Hydroxybenzaldehyde thiosemicarbazone, demonstrated potent inhibitory effects on NF-κB transactivation researchgate.net. This complex was shown to suppress the degradation of IκBα, a protein that inhibits NF-κB, thereby preventing the translocation of NF-κB into the nucleus to activate target genes researchgate.net. This inhibition of NF-κB signaling highlights a key pathway through which thiosemicarbazones may exert their anti-inflammatory and anticancer effects researchgate.net.

Molecular Targets and Interaction Studies (e.g., IKKβ)

The inhibition of the NF-κB pathway is often mediated through the targeting of specific upstream kinases. One of the most critical of these is the IκB kinase (IKK) complex, particularly the IKKβ subunit. The IKK complex is responsible for phosphorylating IκBα, marking it for degradation and thereby activating NF-κB. A molecular docking study performed on the aforementioned nickel(II) complex of polyhydroxybenzaldehyde thiosemicarbazone suggested a potential interaction with the active site of IKKβ researchgate.net. This finding indicates that IKKβ may be a direct molecular target for this class of compounds researchgate.net. By binding to and inhibiting IKKβ, these thiosemicarbazones can effectively block the entire downstream NF-κB signaling cascade, providing a specific mechanism for their observed biological activity researchgate.net.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

The anticancer potential of 4-Hydroxybenzaldehyde thiosemicarbazone (4-HBTSc) has been evaluated using in vitro cytotoxicity assays against various cancer cell lines. The MTT assay, which measures a cell's metabolic activity as an indicator of cell viability, is commonly used for this purpose ijper.orgbiorxiv.orgdovepress.com. Studies have shown that the substitutions on the benzaldehyde ring are critical for the compound's activity biorxiv.org. The presence of the hydroxyl (-OH) group at the para-position (position 4) of the benzene (B151609) ring is noted to be significant for its biological effects researchgate.net.

In a study evaluating its effect on the MCF-7 human breast cancer cell line, 4-HBTSc demonstrated a significant, dose-dependent growth inhibition effect biorxiv.org. To assess its selectivity, its cytotoxicity was also tested against the non-cancerous MCF-10 normal breast cell line, with results indicating that the compound is more potent against the cancer cells, suggesting a degree of selective activity biorxiv.org.

CompoundCell LineCell TypeConcentration (µg/ml)% Growth InhibitionSelectivity Note
4-Hydroxybenzaldehyde thiosemicarbazone (4-HBTSc)MCF-7Human Breast Cancer2049.27%Showed higher potency against MCF-7 cancer cells compared to MCF-10 normal cells biorxiv.org.
4-Hydroxybenzaldehyde thiosemicarbazone (4-HBTSc)MCF-7Human Breast Cancer538%
4-Hydroxybenzaldehyde thiosemicarbazone (4-HBTSc)MCF-10Normal Breast Epithelial53%Low inhibition of normal cells indicates selectivity biorxiv.org.

Antimicrobial Research

In addition to their anticancer properties, thiosemicarbazones are recognized for their broad-spectrum antimicrobial activities orientjchem.orgjapsonline.comnih.govresearchgate.net. They represent a promising scaffold for the development of new antibacterial agents, particularly in an era of growing antibiotic resistance nih.gov.

Antibacterial Activity: Mechanisms of Action (e.g., DNA Gyrase, Topoisomerase IV Inhibition)

The antibacterial mechanism of many compounds, including the successful fluoroquinolone class of antibiotics, involves the targeting of bacterial type IIA topoisomerases: DNA gyrase and topoisomerase IV nih.govsemanticscholar.org. These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair nih.gov. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication nih.govresearchgate.net.

Thiosemicarbazide (B42300) derivatives have been identified as a novel class of inhibitors that can target these enzymes. Molecular studies and docking simulations suggest that these compounds may act by inhibiting the ATPase activity associated with the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV nih.govresearchgate.net. By binding to the ATP-binding pocket, they prevent the enzymes from carrying out their essential functions, leading to disruptions in DNA replication and ultimately bacterial cell death nih.govresearchgate.netresearchgate.net. This dual-targeting capability is advantageous as it may slow the development of bacterial resistance nih.gov.

Antifungal Activity: Mechanisms (e.g., Fungal Cell Membrane Disruption, Protein Synthesis Inhibition)

The antifungal mechanisms of 4-Hydroxybenzaldehyde thiosemicarbazone and its derivatives are multifaceted, with research pointing towards chelation and enzyme interaction as key pathways. While the precise mechanisms like fungal cell membrane disruption or protein synthesis inhibition are part of a broader understanding of thiosemicarbazones, the enhancement of activity through metal complexation is a well-documented strategy. The chelation theory suggests that the formation of metal complexes with the thiosemicarbazone ligand can increase its antifungal efficacy. japsonline.com This is because chelation can enhance the lipophilic nature of the compound, facilitating its transport across the fungal cell membrane. Once inside, the complex can interfere with normal cellular processes.

The biological activity of thiosemicarbazone derivatives is also linked to the substituents on the aldehyde or amine groups. mdpi.com Molecular docking studies have been employed to understand these interactions, showing that thiosemicarbazone derivatives can bind with high affinity to essential fungal proteins, such as N-myristoyltransferase, an enzyme crucial for fungal viability. mdpi.com The low energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in some thiosemicarbazone derivatives suggests high chemical reactivity and potential for potent antifungal activity. mdpi.com Metal complexes of related dihydroxybenzaldehyde thiosemicarbazones have demonstrated greater antifungal activity than the free ligand against strains like A. niger and Rhizopus. japsonline.com This increased activity is attributed to the complex's ability to interfere with hydrogen bond formation through the azomethine nitrogen atom, disrupting essential cellular functions. japsonline.com

Antiviral Research Pathways

Research into the antiviral properties of 4-Hydroxybenzaldehyde thiosemicarbazone and related compounds has identified specific structural requirements for activity and potential mechanisms of action. Studies on a series of benzaldehyde thiosemicarbazone derivatives have shown significant inhibitory effects on the replication of poliovirus. nih.gov A key finding from this research is that the antiviral effect is dependent on the relative positions of the hydroxyl (-OH) group and the thiosemicarbazone side chain on the aromatic ring. nih.gov The compounds exhibit antiviral action when these two groups are sufficiently distant to prevent the formation of intramolecular hydrogen bonds. nih.gov

The mechanism of action for some thiosemicarbazones has been linked to the inhibition of viral RNA synthesis. Derivatives have been shown to be effective against Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C Virus (HCV), by blocking this crucial step in the viral life cycle. researchgate.net This suggests a pathway where the compound directly or indirectly interferes with the viral replication machinery. The broad applicability of thiosemicarbazones as antiviral agents is supported by their known activity against various viruses, including RNA viruses. japsonline.comresearchgate.net

Virus StudiedCompound TypeFindingReference
Poliovirus (Types I, II, III)Substituted benzaldehyde thiosemicarbazonesAntiviral effect depends on the relative position of the -OH and thiosemicarbazone groups. nih.gov
Bovine Viral Diarrhea Virus (BVDV)5-(arylazo)salicylaldehyde thiosemicarbazone derivativesCompounds showed selective activity by blocking viral RNA synthesis. researchgate.net

Antioxidant Activity Investigations

4-Hydroxybenzaldehyde thiosemicarbazone and its analogs exhibit antioxidant activity primarily through mechanisms involving free radical scavenging and metal ion chelation. The core mechanism for scavenging is the ability of the molecule to donate a hydrogen atom or an electron to neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov The DPPH molecule has a strong absorption band at 518 nm due to its odd electron; when it accepts an electron or hydrogen radical, this absorption decreases, allowing for the measurement of scavenging capacity. nih.gov

Thiosemicarbazones can also mitigate oxidative stress by interacting with the body's endogenous antioxidant systems. Studies have shown that certain derivatives can cause a significant elevation in the activity of superoxide dismutase (SOD) and catalase, two crucial enzymes in the detoxification of reactive oxygen species. nih.gov Another demonstrated mechanism is the chelation of ferrous ions, which prevents them from participating in the Fenton reaction that generates highly destructive hydroxyl radicals. researchgate.net This multifaceted approach of direct radical neutralization and support of enzymatic antioxidant defenses underscores the compound's potential in combating oxidative stress. nih.govmdpi.com

The antioxidant capacity of 4-Hydroxybenzaldehyde thiosemicarbazone is intrinsically linked to its specific structural features. The presence of a hydroxyl (-OH) group on the phenolic ring is a critical determinant of its activity. nih.gov This group allows the molecule to effectively donate a hydrogen atom, a key step in neutralizing free radicals. nih.gov Studies comparing various substituted benzaldehyde thiosemicarbazones have confirmed that derivatives with a 4-OH substituent exhibit very good antioxidant activity. nih.gov

Structural FeatureContribution to Antioxidant ActivityReference
4-Hydroxyl (-OH) groupActs as a hydrogen atom donor to neutralize free radicals. nih.govnih.gov
Thiocarbamide group (-NH-C(=S)-NH-)Sulfur and nitrogen atoms participate in charge delocalization and radical stabilization. nih.gov

Antimalarial Research and Activity Against Parasitic Strains (e.g., Plasmodium falciparum)

Thiosemicarbazone derivatives, including those related to 4-Hydroxybenzaldehyde thiosemicarbazone, have been investigated as potential antimalarial agents, showing activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov Research has demonstrated that certain thiosemicarbazones can effectively inhibit the in vitro growth of the W2 strain of P. falciparum. nih.gov One study identified a thiosemicarbazone derivative that reduced parasitemia in mice infected with Plasmodium berghei by 61% at a dose of 20 mg/kg, highlighting its potential for in vivo efficacy. nih.gov

A key target for these compounds within the parasite is the enzyme Enoyl-ACP Reductase (PfENR), which is essential for fatty acid synthesis and the parasite's survival. researchgate.net Thiosemicarbazone-benzimidazole hybrids have been specifically designed to interact with the binding site of PfENR, and docking studies have supported this interaction. researchgate.net The development of hybrid molecules that combine the thiosemicarbazone scaffold with other pharmacophores, such as benzimidazole, represents a promising strategy for creating novel and potent antimalarials. researchgate.netresearchgate.net

Parasite StrainCompound TypeActivity/FindingReference
Plasmodium falciparum (W2, chloroquine-resistant)Thiosemicarbazone derivativesActive against the parasite in vitro with low toxicity to human cells. nih.gov
Plasmodium berghei (NK-65)Thiosemicarbazone derivative (5b)Reduced parasitemia by 61% at 20 mg/kg in mice. nih.gov
Plasmodium falciparumThiosemicarbazone-benzimidazole hybridsDesigned to inhibit the essential enzyme PfENR. researchgate.net

Enzyme Inhibition Studies (e.g., Phenoloxidase)

4-Hydroxybenzaldehyde thiosemicarbazone, also referred to as HBT in some studies, has been identified as a significant inhibitor of tyrosinase, a phenoloxidase enzyme that plays a key role in melanin biosynthesis. nih.govjst.go.jp This enzyme catalyzes two distinct reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity). jst.go.jp

Kinetic analyses have shown that HBT effectively inhibits both activities of the enzyme. It sharply decreases the steady-state activity of monophenolase, with a reported IC₅₀ value of 0.76 μM. nih.gov For the diphenolase activity, HBT also exhibits dose-dependent inhibition, with an IC₅₀ value of 3.80 μM. nih.gov The inhibition mechanism has been characterized as reversible and of a mixed type. nih.gov A closely related compound, 3-hydroxy-4-methoxybenzaldehyde thiosemicarbazone, was found to be a noncompetitive reversible inhibitor of phenoloxidase, suggesting a common mode of action for this class of compounds. nih.gov These findings indicate that 4-Hydroxybenzaldehyde thiosemicarbazone can effectively modulate the function of phenoloxidase enzymes. nih.govnih.gov

Enzyme ActivityInhibitorIC₅₀ ValueInhibition TypeReference
Monophenolase4-Hydroxybenzaldehyde thiosemicarbazone (HBT)0.76 μMMixed-type, Reversible nih.gov
Diphenolase4-Hydroxybenzaldehyde thiosemicarbazone (HBT)3.80 μMMixed-type, Reversible nih.gov
Monophenolase & Diphenolase3-hydroxy-4-methoxybenzaldehyde thiosemicarbazone0.14 μM & 0.26 μMNoncompetitive, Reversible nih.gov

Inhibitory Kinetics and Mechanistic Analysis (e.g., Noncompetitive Inhibition)

The study of 4-Hydroxybenzaldehyde thiosemicarbazone and its derivatives has revealed significant insights into their mechanisms of enzyme inhibition. Kinetic analyses of p-Hydroxybenzaldehyde thiosemicarbazone (HBT) have shown that it acts as a reversible and mixed-type inhibitor of mushroom tyrosinase. nih.govacs.org This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Further investigations into related benzaldehyde derivatives have provided a more detailed understanding of these inhibitory actions. For instance, studies on 4-substituted benzaldehydes with electron-withdrawing groups have identified various inhibition patterns. While benzaldehyde itself often acts as a partial noncompetitive inhibitor, derivatives like 4-cyanobenzaldehyde and 4-nitrobenzaldehyde (B150856) have been shown to function as mixed and noncompetitive inhibitors, respectively. researchgate.net Specifically, 4-nitrobenzaldehyde was capable of achieving full inhibition. researchgate.net

In a study of novel 4-hydroxybenzaldehyde derivatives, one compound bearing a dimethoxyl phosphate group was identified as a potent non-competitive inhibitor of mushroom tyrosinase, with an inhibition constant (Kᵢ) of 0.0368 mM. nih.govresearchgate.net Lineweaver-Burk plot analysis confirmed this non-competitive mechanism. nih.gov This type of inhibition suggests that the inhibitor binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding.

The table below summarizes the inhibitory kinetics of 4-Hydroxybenzaldehyde thiosemicarbazone and related compounds against tyrosinase.

CompoundEnzymeInhibition TypeIC₅₀ (µM)Inhibition Constant (Kᵢ)
p-Hydroxybenzaldehyde thiosemicarbazone (HBT)Mushroom Tyrosinase (Monophenolase)Mixed-type0.76Not Specified
p-Hydroxybenzaldehyde thiosemicarbazone (HBT)Mushroom Tyrosinase (Diphenolase)Mixed-type3.80Not Specified
p-Methoxybenzaldehyde thiosemicarbazone (MBT)Mushroom Tyrosinase (Diphenolase)Mixed-type2.62Not Specified
4-Hydroxybenzaldehyde derivative (with dimethoxyl phosphate)Mushroom Tyrosinase (Diphenolase)Non-competitive590.0368 mM
4-NitrobenzaldehydeMushroom TyrosinaseNon-competitiveNot SpecifiedNot Specified

Structure-Activity Relationship (SAR) Elucidation

The biological activity of thiosemicarbazones derived from benzaldehyde is significantly influenced by the nature and position of substituents on the phenyl ring. doaj.org Structure-activity relationship (SAR) studies have demonstrated that these modifications can drastically alter potency and selectivity.

For instance, the presence of a hydroxyl group in the para position (as in 4-Hydroxybenzaldehyde thiosemicarbazone) has been shown to enhance the scavenging activity of the compound. doaj.org In a study comparing anticancer activity against the MCF-7 human breast cancer cell line, 4-Hydroxybenzaldehyde thiosemicarbazone (4-HBTSc) demonstrated a highly significant growth inhibition of 49.27% at a concentration of 20 µg/ml. biorxiv.org This was more potent than the activity shown by 3-methoxy benzaldehyde thiosemicarbazone, indicating that both the type and position of the substituent are crucial. biorxiv.org

Conversely, the introduction of a nitro group at the para position (4-nitro benzaldehyde thiosemicarbazone) resulted in high toxicity towards normal cells, even though it showed anticancer activity. biorxiv.org Halogen substituents have also been investigated, with studies on corrosion inhibition suggesting an efficacy order of Br-BT > Cl-BT > F-BT > H-BT, highlighting the role of electron-withdrawing groups in certain activities. rsc.org

The table below presents the anticancer activity of various substituted benzaldehyde thiosemicarbazones against the MCF-7 cell line, illustrating the impact of different substituents.

CompoundSubstituent GroupPositionIC₅₀ (µg/ml) against MCF-7Selectivity Note
4-Hydroxybenzaldehyde thiosemicarbazoneHydroxy (-OH)4 (para)< 20Selective, low toxicity to normal MCF-10 cells at 5 µg/ml. biorxiv.org
3-Methoxybenzaldehyde thiosemicarbazoneMethoxy (-OCH₃)3 (meta)Not specified, but noted as more active than Nitro and Hydroxy substituents in one comparison. biorxiv.orgNot Specified
4-Nitrobenzaldehyde thiosemicarbazoneNitro (-NO₂)4 (para)> 20Highly toxic to normal MCF-10 cells. biorxiv.org
Acetone thiosemicarbazoneN/A (Aliphatic)N/A115.8Highly selective against normal cells. biorxiv.org

Thiosemicarbazones, including 4-Hydroxybenzaldehyde thiosemicarbazone, are effective chelating ligands that can coordinate with transition metal ions. nih.govajol.info This coordination typically occurs through the sulfur atom and an azomethine nitrogen atom, forming stable metal complexes. ajol.inforesearchgate.neticm.edu.pl The formation of these metal complexes often leads to a significant enhancement of biological activity compared to the free ligand. nih.gov This increased efficacy is attributed to factors such as changes in lipophilicity, which can improve the molecule's ability to cross cellular membranes. nih.gov

For example, a study on 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone and its metal complexes evaluated their antimicrobial activity. The free ligand was found to be inactive against several bacterial strains and one fungal strain. researchgate.net However, its cobalt (Co(II)) and lead (Pb(II)) complexes showed partial to full activity against the same microorganisms. The Ni(II) complex, interestingly, was inactive against the tested bacteria but showed partial activity against the fungus Candida albicans. researchgate.net This demonstrates that not only does complexation enhance activity, but the specific metal ion involved also plays a critical role in determining the spectrum of biological action.

The coordination of the ligand to the metal is confirmed by spectroscopic methods, which show the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. researchgate.net These interactions are fundamental to the structure and, consequently, the biological function of the resulting complexes. The environment of the complex is altered by the ligands in a way that can boost its lipophilicity, a key factor for drug efficacy. nih.gov

The following table summarizes the antimicrobial activity of a 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligand and its corresponding metal complexes.

CompoundE. coliP. aeruginosaB. subtilisS. aureusC. albicans
Ligand (Free)InactiveInactiveInactivePartially ActiveInactive
Ni(II) ComplexInactiveInactiveInactiveInactivePartially Active
Co(II) ComplexActivePartially ActivePartially ActivePartially ActiveActive
Pb(II) ComplexPartially ActivePartially ActiveActivePartially ActivePartially Active

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules, providing detailed information about their reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability. nih.gov For thiosemicarbazone derivatives, this gap can be indicative of their potential biological activity. For instance, in a study of chromone-based thiosemicarbazone derivatives, the calculated HOMO-LUMO energy gaps were found to be 3.053 eV and 3.118 eV, respectively, for two different compounds. nih.govacs.org In another related compound, 2-hydroxybenzaldehyde thiosemicarbazone, the energy gap was determined to be -0.423 eV, suggesting significant molecular stability. researchgate.net

Table 1: HOMO-LUMO Energy Gaps of Related Thiosemicarbazone Derivatives
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Chromone-based Thiosemicarbazone Derivative 1--3.053 nih.govacs.org
Chromone-based Thiosemicarbazone Derivative 2--3.118 nih.govacs.org
2-Hydroxybenzaldehyde thiosemicarbazone---0.423 researchgate.net

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays different potential values on the molecular surface, typically using a color scale. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

In studies of thiosemicarbazone derivatives, MESP analysis helps to identify the electron-rich and electron-poor regions, providing insights into their intermolecular interactions, such as hydrogen bonding. nih.govacs.org For the related precursor, 4-hydroxybenzaldehyde (B117250), MESP surfaces have been used to pinpoint these reactive locations, aiding in the understanding of its chemical behavior. acs.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, revealing intramolecular interactions such as hyperconjugation and hydrogen bonding. nih.govacs.org This analysis transforms the complex molecular wave function into localized orbitals, making it easier to interpret chemical bonding and intramolecular charge transfer.

For thiosemicarbazone derivatives, NBO analysis has been employed to confirm the presence of intramolecular hydrogen bonds and hyperconjugative interactions. These interactions are crucial for the stability of the molecule. nih.govacs.org The study of salicylaldehyde (B1680747) thiosemicarbazone derivatives showed that nonbonding transitions were significant for the stability of the prepared molecules. acs.org This detailed analysis of orbital interactions provides a quantitative basis for understanding the structure and reactivity of these compounds.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

Molecular docking simulations are widely used to predict how a ligand, such as 4-Hydroxybenzaldehyde thiosemicarbazone, interacts with a protein target and to estimate the strength of this interaction, often expressed as a binding energy or docking score. A lower binding energy generally indicates a more stable and favorable interaction.

Studies on benzaldehyde (B42025) thiosemicarbazone derivatives have demonstrated their potential as inhibitors of various enzymes. For example, in a virtual screening against DNA gyrase B of Mycobacterium tuberculosis, a library of 30 benzaldehyde thiosemicarbazone derivatives was docked, with the best compound exhibiting a binding energy of -8.5 kcal/mol. nih.gov Other derivatives in the same study showed binding energies of -7.8 kcal/mol and -7.7 kcal/mol. nih.gov In another study, docking of thiosemicarbazone derivatives against the ADAMTS5 enzyme was performed to computationally calculate binding energy and inhibition constants. mdpi.com

Table 2: Predicted Binding Affinities of Benzaldehyde Thiosemicarbazone Derivatives against DNA Gyrase B
CompoundBinding Energy (kcal/mol)Reference
Compound 13-8.5 nih.gov
Compound 21-7.8 nih.gov
Compound 20-7.7 nih.gov

Beyond predicting binding affinity, molecular docking provides a detailed picture of the molecular recognition process, revealing the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For instance, the docking of thiosemicarbazone derivatives into the active site of the ADAMTS5 enzyme revealed the formation of two hydrogen bonds with specific amino acid residues, GLU411 and THR378 for one compound, and SER441 and ILE442 for another. mdpi.com Similarly, interactions with monoamine oxidase B involved three hydrogen bonds with TYR60, GLY68, and ARG42 for one derivative. mdpi.com The interaction between 4-butylbenzaldehyde (B75662) thiosemicarbazone and the active site of phenoloxidase has also been elucidated in detail, highlighting the key molecular interactions. nih.govresearchgate.net The analysis of these interactions is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For thiosemicarbazone derivatives, QSAR studies have been effectively used to predict their inhibitory activities against various enzymes and cell lines. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

In a notable 3D-QSAR study on a series of benzaldehyde thiosemicarbazone derivatives, which included congeners of 4-Hydroxybenzaldehyde thiosemicarbazone, researchers investigated their inhibitory effects on phenoloxidase. nih.gov This study, along with others on similar thiosemicarbazone scaffolds, has demonstrated the power of QSAR in identifying key molecular descriptors that govern their bioactivity. researchgate.netnih.govmdpi.com

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. The underlying assumption is that differences in the biological activity of the compounds in a series are due to variations in the shape and electronic properties of the molecules, which in turn affect their interaction with a biological target.

In the study of benzaldehyde thiosemicarbazone derivatives as phenoloxidase inhibitors, a robust CoMFA model was developed. nih.gov The model was established by aligning the series of compounds and calculating their steric and electrostatic interaction energies with a probe atom at various grid points. The resulting fields were then analyzed using partial least squares (PLS) regression to derive a correlation with the observed biological activities (IC50 values).

The statistical significance of the CoMFA model was high, as indicated by the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov These statistical parameters validate the predictive power of the model. The results from the CoMFA analysis are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For instance, the contour maps might suggest that a bulky substituent in a particular region of the molecule could enhance its activity, while an electron-withdrawing group in another area might be detrimental.

Table 1: Statistical Parameters of the CoMFA Model for Benzaldehyde Thiosemicarbazone Derivatives nih.gov

Parameter Value
Cross-validated correlation coefficient (q²) 0.926
Non-cross-validated correlation coefficient (r²) 0.986
Optimum number of components 6

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another powerful 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the molecular features influencing biological activity. CoMSIA calculates similarity indices at the grid points, which have the advantage of being less sensitive to the alignment of the molecules and the grid placement compared to CoMFA.

For the same series of benzaldehyde thiosemicarbazone derivatives, a CoMSIA model was also generated, yielding statistically significant results. nih.gov The inclusion of additional descriptor fields in CoMSIA often provides a more detailed and interpretable picture of the structure-activity relationship. The resulting contour maps from the CoMSIA study can pinpoint specific regions where hydrophobicity, hydrogen bond donating, or accepting capabilities are favorable or unfavorable for the compound's interaction with its target. This level of detail is invaluable for guiding the design of new analogs with improved properties.

Table 2: Statistical Parameters of the CoMSIA Model for Benzaldehyde Thiosemicarbazone Derivatives nih.gov

Parameter Value
Cross-validated correlation coefficient (q²) 0.933
Non-cross-validated correlation coefficient (r²) 0.984
Optimum number of components 6

The ultimate goal of developing CoMFA and CoMSIA models is to utilize them for the predictive design of novel compounds with enhanced biological activity. nih.govnih.gov The 3D contour maps generated from these analyses serve as a roadmap for medicinal chemists, suggesting specific structural modifications to the parent molecule, such as 4-Hydroxybenzaldehyde thiosemicarbazone.

Based on the insights from the CoMFA and CoMSIA models for benzaldehyde thiosemicarbazones, several key structural features for optimal activity can be inferred. For example, the models might indicate that:

The presence and position of electron-donating groups, like the hydroxyl group in 4-Hydroxybenzaldehyde thiosemicarbazone, can significantly influence activity. thieme-connect.com

The steric bulk at certain positions on the aromatic ring can be either beneficial or detrimental to the compound's fit within the active site of the target enzyme. nih.govnih.gov

The hydrogen-bonding capacity of the thiosemicarbazone moiety is critical for its interaction with the biological target.

By interpreting these 3D-QSAR models, researchers can rationally design new derivatives of 4-Hydroxybenzaldehyde thiosemicarbazone that are predicted to have higher potency. nih.gov This predictive capability accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby reducing the time and resources spent on trial-and-error approaches. The development of such predictive models is a testament to the synergy between computational chemistry and experimental pharmacology in the quest for novel therapeutic agents. mdpi.com

Analytical Methodologies and Environmental Applications Research

Spectrophotometric Determination of Metal Ions

4-Hydroxybenzaldehyde (B117250) thiosemicarbazone (4-HBTS) has emerged as a significant analytical reagent, primarily due to its ability to form stable, colored complexes with various metal ions. This property is harnessed in spectrophotometry, a technique that measures the absorption of light by a chemical substance, to determine the concentration of these metals. The formation of these complexes leads to a change in the solution's color, and the intensity of this color, measured by a spectrophotometer, is directly proportional to the metal ion concentration.

Research has demonstrated the efficacy of 4-HBTS in forming distinct complexes with several metal ions, enabling their quantitative analysis.

Bismuth (III): 4-HBTS reacts with Bismuth (III) ions in a weakly acidic medium to form a water-soluble, green-colored complex. rasayanjournal.co.in Studies using Job's method of continuous variation and the mole-ratio method have established that the stoichiometric ratio of the complex is 1:2, meaning one Bismuth ion binds with two molecules of 4-HBTS. rasayanjournal.co.in This complex exhibits maximum absorbance at a wavelength (λmax) of 356 nm. rasayanjournal.co.in

Uranium (VI) and Palladium (II): Both hexavalent Uranium and divalent Palladium form yellow-colored complexes with 4-HBTS in an acidic medium. lupinepublishers.comlupinepublishers.com The spectral characteristics of these complexes are, however, very close, with the U(VI)-4HBTS complex showing a λmax at 348.5 nm and the Pd(II)-4HBTS complex at 359 nm. lupinepublishers.com When both ions are present in a mixture, their individual spectra overlap significantly, presenting a challenge for simultaneous determination using conventional zero-order spectrophotometry. lupinepublishers.com To overcome this, second-order derivative spectrophotometry is employed, a technique that resolves overlapping spectral bands. lupinepublishers.comlupinepublishers.com

Palladium (II): Palladium(II) complexes with thiosemicarbazone derivatives often exhibit a square-planar geometry, with the ligand coordinating to the metal center through its sulfur and nitrogen atoms. nih.govresearchgate.net

The table below summarizes the complexation characteristics of 4-HBTS with these metal ions.

Metal IonReagentComplex ColorStoichiometry (Metal:Ligand)Maximum Absorbance (λmax)
Bi(III) 4-HBTSGreen1:2356 nm rasayanjournal.co.in
U(VI) 4-HBTSYellowNot specified348.5 nm lupinepublishers.com
Pd(II) 4-HBTSYellowNot specified359 nm lupinepublishers.com

To ensure the accuracy and sensitivity of spectrophotometric methods, the conditions under which the complexation reaction occurs must be carefully controlled and optimized.

pH: The pH of the solution is a critical factor. For the determination of Bi(III), the optimal color development is achieved in a pH range of 5.5 to 6.5. rasayanjournal.co.in Similarly, for the simultaneous determination of U(VI) and Pd(II), a buffer solution with a pH of 5 is used to maintain constant acidity. lupinepublishers.comlupinepublishers.com Research on other divalent metals like Cu(II) and Ni(II) also found the maximum color development in a pH range of 5 to 6. sphinxsai.com

Reagent Concentration: The concentration of the 4-HBTS reagent is another key parameter. To ensure that all the metal ions in a sample react to form the complex, the reagent is typically added in excess. For instance, in the analysis of U(VI) and Pd(II), the concentration of 4-HBTS is kept at a ten-fold excess relative to the metal ions. lupinepublishers.comlupinepublishers.com

Temperature: The complexation reaction between 4-HBTS and Bi(III) proceeds effectively at room temperature. rasayanjournal.co.in

The optimized conditions for different metal ions are detailed in the table below.

Metal Ion(s)ParameterOptimized ConditionReference
Bi(III) pH5.5 - 6.5 rasayanjournal.co.in
TemperatureRoom Temperature rasayanjournal.co.in
U(VI) & Pd(II) pH5.0 lupinepublishers.comlupinepublishers.com
Reagent10-fold excess lupinepublishers.comlupinepublishers.com
Cu(II) & Ni(II) pH5.0 - 6.0 sphinxsai.com

An essential aspect of developing an analytical method is to assess its selectivity—its ability to measure the target analyte without interference from other substances (foreign ions) present in the sample. Interference studies are conducted by introducing various cations and anions to the sample and observing their effect on the absorbance reading. rasayanjournal.co.in

For the determination of Bi(III) with 4-HBTS, the influence of a wide range of foreign ions has been systematically studied to establish the tolerance limits for each. rasayanjournal.co.in Similarly, for the analysis of Cu(II) and Ni(II), interference from other ions was evaluated. sphinxsai.com

The use of derivative spectrophotometry significantly enhances selectivity. This technique can decrease the interference from foreign ions and is particularly advantageous for the simultaneous determination of metal ions like U(VI) and Pd(II), whose spectra overlap. lupinepublishers.comsphinxsai.com By resolving the complex spectra, it allows for more accurate quantification in complex matrices. lupinepublishers.com

Application in Environmental Monitoring

The ability of 4-HBTS and its derivatives to selectively bind with heavy metals makes them valuable tools for environmental monitoring, particularly for assessing water quality.

The spectrophotometric method using 4-HBTS has been successfully applied to the determination of bismuth in industrial wastewater samples. rasayanjournal.co.in This provides a practical and cost-effective method for monitoring the levels of this potentially toxic metal in industrial effluents.

Furthermore, derivatives of thiosemicarbazone have been synthesized and utilized for the extraction and determination of other heavy metals in environmental samples. For example, meta-(4-bromobenzyloxy) benzaldehyde (B42025) thiosemicarbazone (MBBOTSC), a novel ligand, was used to separate and quantify cadmium ions in water and wastewater samples. amecj.comamecj.com This was achieved using an advanced microextraction technique followed by atomic absorption spectrometry. amecj.comamecj.com

Before an analytical method can be routinely used for environmental monitoring, it must undergo a rigorous validation process to ensure its reliability and accuracy for the specific matrix being tested (e.g., wastewater). While specific validation reports for 4-HBTS in wastewater are not detailed in the provided context, the principles of such validation are well-established. researchgate.netmdpi.comuva.es For the related method using a thiosemicarbazone derivative for cadmium determination, validation was achieved by spiking real water samples and assessing key performance parameters. amecj.comamecj.com

Key validation parameters include:

Linearity: Demonstrating that the method's response is proportional to the concentration of the analyte over a given range. For the cadmium method, a linear range of 1-36 µg L-1 was established. amecj.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. For the cadmium method, the LOD was 0.3 µg L-1. amecj.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.netmdpi.com

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is often expressed as the relative standard deviation (RSD). researchgate.net The mean RSD for the cadmium method was 1.26%. amecj.com

Accuracy/Recovery: The closeness of the measured value to the true value, often assessed by analyzing samples (like wastewater) spiked with a known amount of the metal and calculating the percentage recovered. researchgate.netuva.es

Selectivity/Specificity: Ensuring that the method can distinguish the analyte from other components in the sample matrix without interference. mdpi.com

Successful validation demonstrates that the analytical method is fit for its intended purpose, providing confidence in the data generated for environmental monitoring. mdpi.comuva.es

Future Directions and Emerging Research Avenues

Development of Next-Generation Thiosemicarbazone Derivatives with Tailored Bioactivity

The quest for more potent and selective therapeutic agents has spurred the development of new derivatives of 4-Hydroxybenzaldehyde (B117250) thiosemicarbazone. By strategically modifying its chemical structure, researchers aim to enhance its desired biological activities while minimizing potential side effects.

One approach involves the introduction of different substituent groups onto the benzaldehyde (B42025) ring or the thiosemicarbazide (B42300) moiety. For instance, the addition of electron-withdrawing groups, such as fluorine, can influence the electronic properties and stability of the molecule. Conversely, the presence of a hydroxyl group is known to enhance hydrogen bonding and aqueous solubility. The synthesis of a series of novel 4-hydroxybenzaldehyde derivatives has been undertaken to investigate their inhibitory effects on enzymes like tyrosinase. nih.gov

Furthermore, researchers are creating hybrid molecules by combining the thiosemicarbazone scaffold with other pharmacologically active motifs. This strategy aims to develop compounds with dual or multiple modes of action, potentially leading to synergistic therapeutic effects. The synthesis of various thiosemicarbazone derivatives and their subsequent evaluation for diverse biological activities, such as antimicrobial and anticancer effects, is a vibrant area of research. mdpi.comnih.gov

Advanced Mechanistic Studies of Biological Activities at a Molecular Level

A deeper understanding of how 4-Hydroxybenzaldehyde thiosemicarbazone exerts its biological effects at the molecular level is crucial for its rational development as a therapeutic agent. Current research is focused on identifying its precise molecular targets and elucidating the intricate signaling pathways it modulates.

Studies have shown that the biological activity of thiosemicarbazones can involve the inhibition of crucial enzymes. For example, some derivatives have been investigated as inhibitors of acetylcholinesterase and monoamine oxidase-B, enzymes implicated in neurodegenerative diseases. nih.gov In the context of cancer, 4-Hydroxybenzaldehyde thiosemicarbazone has been found to target proteins like quinone reductase-2 and glucose-regulated protein 78, which are involved in cancer cell proliferation. The compound is also known to induce apoptosis in cancer cells by disrupting mitochondrial function.

Kinetic analyses have been employed to understand the mechanism of enzyme inhibition. For instance, studies on the inhibition of tyrosinase by 4-Hydroxybenzaldehyde thiosemicarbazone revealed a reversible and mixed-type inhibition mechanism. nih.govacs.org Molecular docking studies are also being used to predict and analyze the binding interactions between the compound and its target proteins, providing valuable insights for the design of more potent inhibitors. mdpi.com

Rational Design of Metal Complexes with Enhanced Efficacy and Selectivity

The ability of thiosemicarbazones to chelate metal ions has opened up a significant avenue for enhancing their therapeutic properties. The coordination of metal ions to 4-Hydroxybenzaldehyde thiosemicarbazone can lead to complexes with significantly improved efficacy and selectivity. icm.edu.plnih.gov

Researchers are systematically synthesizing and characterizing metal complexes with various transition metals, including copper, nickel, cobalt, and palladium. japsonline.comresearchgate.netorientjchem.org The choice of the metal ion and the ligand-to-metal ratio can profoundly influence the geometry, stability, and biological activity of the resulting complex. researchgate.netnih.gov For instance, studies on copper(II) complexes of hydroxybenzaldehyde thiosemicarbazones have shown them to possess significant antibacterial and antifungal properties. orientjchem.org Similarly, nickel(II) and cobalt(II) complexes have also demonstrated antimicrobial activity. researchgate.net

The enhanced biological activity of these metal complexes is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the central atom, increases the lipophilicity of the complex, and facilitates its transport across cell membranes. nih.gov The design of mixed-ligand complexes, where another bioactive ligand is incorporated alongside the thiosemicarbazone, is also being explored to create multifunctional therapeutic agents. nih.gov

Exploration of Nanoparticle Formulations of Thiosemicarbazone Complexes

To overcome challenges such as poor solubility and to enhance targeted delivery, researchers are exploring the formulation of 4-Hydroxybenzaldehyde thiosemicarbazone and its metal complexes into nanoparticles. researchgate.netmdpi.com Nanotechnology offers a promising platform to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

Various types of nanoparticles, including polymeric nanoparticles and metal-organic frameworks, are being investigated as carriers. mdpi.com Encapsulating the thiosemicarbazone compound within these nanoparticles can protect it from degradation, increase its circulation time in the body, and enable its controlled release at the target site. researchgate.net For example, nanoparticle-based block copolymers have been proposed to encapsulate a new 4-nitrobenzaldehyde (B150856) thiosemicarbazone to improve its oral bioavailability. researchgate.net

Furthermore, the surface of nanoparticles can be functionalized with targeting ligands to direct the drug specifically to diseased cells or tissues, thereby minimizing off-target effects. mdpi.compreprints.org Thiosemicarbazones themselves can be used to functionalize nanoparticles, leveraging their chelating properties to attach to metal-based nanomaterials. researchgate.net This approach allows for the creation of theranostic agents, which combine therapeutic and diagnostic capabilities in a single platform.

Integration of Multi-Omics Data in Thiosemicarbazone-Based Drug Discovery Pipelines

The advent of high-throughput "omics" technologies, such as genomics, proteomics, and metabolomics, is providing an unprecedented amount of data that can be leveraged for drug discovery. benthamscience.com Integrating this multi-omics data into the drug discovery pipeline for thiosemicarbazone-based compounds holds immense potential for identifying novel drug targets, understanding mechanisms of action, and personalizing therapies. researchgate.netfrontiersin.org

By analyzing the changes in gene expression, protein levels, and metabolite profiles in response to treatment with 4-Hydroxybenzaldehyde thiosemicarbazone or its derivatives, researchers can gain a comprehensive understanding of its biological effects. frontiersin.org This systems biology approach can help to identify the key pathways and networks that are perturbed by the compound, revealing potential biomarkers for predicting treatment response. benthamscience.com

Furthermore, computational models that integrate multi-omics data can be used to simulate the effects of different thiosemicarbazone derivatives and to prioritize the most promising candidates for further experimental validation. researchgate.net This data-driven approach can significantly accelerate the drug discovery process and increase the likelihood of developing effective and safe therapies. benthamscience.comfrontiersin.org

Interactive Data Table: Properties of 4-Hydroxybenzaldehyde Thiosemicarbazone and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Research FindingReference
4-Hydroxybenzaldehyde thiosemicarbazoneC8H9N3OS195.24Selective anticancer activity against MCF-7 breast cancer cells. nih.gov
p-Methoxybenzaldehyde thiosemicarbazoneC9H11N3OS209.27Inhibits diphenolase activity of tyrosinase. nih.gov nih.govacs.org
2-Fluoro-4-hydroxybenzaldehyde thiosemicarbazoneC8H8FN3OS213.24Increased stability compared to non-fluorinated analogs.
2,4-Dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazoneC14H13N3O2S287.34Forms active antimicrobial metal complexes. japsonline.com japsonline.com

Q & A

Q. What are the key steps in synthesizing and characterizing 4-HBTS for analytical applications?

The synthesis involves refluxing 4-hydroxybenzaldehyde with thiosemicarbazide in methanol and hot water for ~2 hours, yielding a brown product. Purification is achieved via methanol recrystallization and vacuum drying. Structural confirmation is performed using IR and NMR spectroscopy:

  • IR : Peaks at ~1600 cm⁻¹ (C=N stretch), ~1300 cm⁻¹ (C=S), and ~3400 cm⁻¹ (O-H) confirm ligand formation .
  • NMR : Signals at δ 8.3 ppm (thiosemicarbazone NH), δ 9.8 ppm (phenolic OH), and δ 7.6–6.8 ppm (aromatic protons) validate the structure .

Q. How does UV-Vis spectrophotometry enable the detection of U(VI) and Pd(II) using 4-HBTS?

In acidic media (pH 5), U(VI) and Pd(II) form yellow complexes with 4-HBTS, detectable via zero-order UV-Vis spectroscopy. However, overlapping absorption bands at ~410–440 nm necessitate derivative techniques (e.g., second-order) to resolve signals. This method avoids separation steps and achieves simultaneous quantification .

Q. What common interferences occur in 4-HBTS-based metal ion analysis, and how are they mitigated?

Cu(II), Ni(II), V(V), and Cr(VI) interfere due to competitive binding with 4-HBTS. Anions (e.g., Cl⁻, NO₃⁻) generally do not interfere. Masking agents (e.g., EDTA) or pH adjustments (e.g., maintaining pH 5) are used to suppress interference .

Advanced Research Questions

Q. How does second-order derivative spectroscopy resolve spectral overlap in U(VI)/Pd(II) systems?

Second-order derivatives enhance resolution by converting overlapping zero-order peaks into distinct maxima and minima. For 4-HBTS complexes:

  • U(VI) shows peaks at 410 nm (maxima) and 429 nm (minima).
  • Pd(II) exhibits peaks at 440 nm (maxima) and 454 nm (minima). Linear calibration curves (4.76–38.08 µg/mL for U; 2.13–17.02 µg/mL for Pd) are established using peak-to-trough amplitudes .

Q. What computational methods predict the stability of 4-HBTS-metal complexes?

QSPR (Quantitative Structure-Property Relationship) models analyze experimental datasets of transition/lanthanide metal complexes. Parameters like lipophilicity, redox potential, and charge neutrality at physiological pH are modeled to predict stability constants and optimize ligand design .

Q. How are Job’s method and mole ratio analysis applied to determine metal-ligand stoichiometry?

  • Job’s method : Varying molar ratios of 4-HBTS and metal ions (e.g., U/Pd) at constant total concentration identify a 1:1 or 1:2 stoichiometry via absorbance maxima .
  • Mole ratio plots : Absorbance vs. [M]/[L] ratios reveal inflection points corresponding to stable complexes .

Q. What validation parameters ensure reliability in 4-HBTS-based analytical methods?

Key parameters include:

  • Detection limits : 0.5 µg/mL for U(VI) and 0.2 µg/mL for Pd(II).
  • Linearity : R² > 0.995 within specified concentration ranges.
  • Recovery studies : 98–102% accuracy in simulated mixtures .

Q. How do IR and NMR studies elucidate the metal-binding mechanism of 4-HBTS?

  • IR shifts : C=N and C=S stretches shift upon metal coordination, confirming ligand-to-metal charge transfer.
  • NMR changes : Thiosemicarbazone NH and phenolic OH protons disappear or shift, indicating deprotonation and chelation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.